Tert-butyl3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate is a synthetic organic compound that features a unique azetidine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate typically involves multiple steps starting from commercially available precursors. One common route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-bromo-1,3-thiazole with appropriate reagents under controlled conditions.
Azetidine Ring Formation: The azetidine ring is introduced through cyclization reactions involving suitable intermediates.
Introduction of the Tert-butyl Group: The tert-butyl group is added using tert-butyl chloroformate in the presence of a base such as triethylamine.
Final Coupling: The final product is obtained by coupling the azetidine and thiazole intermediates under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different functionalized azetidine compounds.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of tert-butyl 3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 3-amino-3-(4-chloro-1,3-thiazol-2-yl)azetidine-1-carboxylate
- Tert-butyl 3-amino-3-(4-fluoro-1,3-thiazol-2-yl)azetidine-1-carboxylate
- Tert-butyl 3-amino-3-(4-methyl-1,3-thiazol-2-yl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate is unique due to the presence of the bromine atom on the thiazole ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Eigenschaften
Molekularformel |
C11H16BrN3O2S |
---|---|
Molekulargewicht |
334.24 g/mol |
IUPAC-Name |
tert-butyl 3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H16BrN3O2S/c1-10(2,3)17-9(16)15-5-11(13,6-15)8-14-7(12)4-18-8/h4H,5-6,13H2,1-3H3 |
InChI-Schlüssel |
NJXNWBIPLPHPGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=NC(=CS2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.